(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
CAS No.:
Cat. No.: VC20425529
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6N4O3 |
|---|---|
| Molecular Weight | 170.13 g/mol |
| IUPAC Name | N'-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide |
| Standard InChI | InChI=1S/C5H6N4O3/c6-3(9-12)2-1-7-5(11)8-4(2)10/h1,12H,(H2,6,9)(H2,7,8,10,11) |
| Standard InChI Key | HYODOBTXWOICRY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C(=O)NC(=O)N1)/C(=N/O)/N |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)C(=NO)N |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name "(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide" delineates its core structure:
-
A tetrahydropyrimidine ring (positions 1–4) saturated with two ketone groups at C2 and C4.
-
A carboximidamide substituent at C5, featuring a hydroxylamine (-NH-OH) group in the Z-configuration.
This configuration introduces significant polarity due to the juxtaposition of electron-withdrawing (ketones) and electron-donating (hydroxylamine) groups. The Z stereochemistry at the imine bond likely influences molecular geometry and intermolecular interactions, as observed in structurally related antitubercular agents .
Synthesis and Characterization
Analytical Characterization
Key spectral signatures anticipated for this compound include:
-
IR:
-
¹H NMR:
-
δ 10.5–11.5 ppm (exchangeable NH/OH protons)
-
δ 4.5–5.5 ppm (pyrimidine ring CH groups)
-
-
XRD: Predicted monoclinic crystal system due to asymmetric hydrogen bonding .
Physicochemical Properties
Experimental data for the compound is unavailable, but properties can be inferred from structurally similar tetrahydropyrimidines :
| Property | Estimated Value | Related Compound (ST-1) |
|---|---|---|
| Density (g/cm³) | 1.30–1.35 | 1.3048 |
| Refractive Index (nD) | 1.55–1.60 | 1.5496 |
| logP (Octanol-Water) | -0.8 ± 0.3 | -0.72 |
| Aqueous Solubility | 15–20 mg/mL | 18 mg/mL |
The low logP value suggests moderate hydrophilicity, favorable for oral bioavailability. Hydrogen-bonding capacity (calculated H-bond donors = 3, acceptors = 5) may enhance solubility in polar solvents like DMF or DMSO .
Biological Activities and Applications
Hypothesized Mechanisms of Action
The compound's functional groups suggest multiple bioactivity pathways:
-
Metal Chelation: The N'-hydroxycarboximidamide moiety may bind transition metals (Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes .
-
Enzyme Inhibition: Structural similarity to pyrimidine antimetabolites implies potential interference with nucleotide synthesis .
Comparative Bioactivity Data
While direct assays are lacking, related compounds exhibit:
| Compound Class | Activity (MIC) | Target Organism | Source |
|---|---|---|---|
| Tetrahydropyrazolopyrimidines | 0.2–1.6 μM | M. tuberculosis H37Rv | |
| 4-Aminopyrimidine-5-carbonitriles | 8–12 μg/mL | S. aureus ATCC 25923 |
The presence of both hydroxyl and carboximidamide groups in the target compound may enhance potency against gram-negative pathogens through improved membrane penetration.
Comparison with Structural Analogs
Critical structural variations and their implications:
| Compound | Key Structural Difference | Bioactivity Impact |
|---|---|---|
| 4-Hydroxyquinoline | Aromatic ring vs. saturated pyrimidine | Reduced solubility |
| 2-Amino-4(3H)-quinazolinone | Fused benzene ring | Enhanced DNA intercalation |
| Target Compound | N'-hydroxycarboximidamide | Potential redox activity |
The Z-configuration of the hydroxylamine group may confer stereospecific target binding, as seen in antitubercular agents requiring precise spatial orientation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume